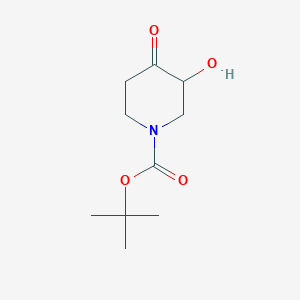
tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
Descripción general
Descripción
tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate: is an organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a piperidine derivative, characterized by a piperidine ring substituted with a tert-butyl ester, a hydroxy group, and a keto group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition Reaction: The preparation of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate typically involves the nucleophilic addition of a tert-butyl ester to a piperidine ring.
Hydroxylation Reaction: The next step involves the hydroxylation of the piperidine ring at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate can undergo oxidation reactions, where the hydroxy group is oxidized to form a keto group.
Reduction: The compound can also undergo reduction reactions, where the keto group is reduced to form a hydroxy group.
Substitution: Substitution reactions can occur at the piperidine ring, where the hydroxy or keto groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines.
Major Products:
Oxidation: Formation of 3-keto-4-oxopiperidine-1-carboxylate.
Reduction: Formation of 3-hydroxy-4-hydroxypiperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in stereoselective synthesis to produce chiral compounds .
Biology:
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: Similar structure with an allyl group at the 3-position.
tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the hydroxy group at the 3-position.
Uniqueness:
- The presence of both hydroxy and keto groups on the piperidine ring makes tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate unique. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h8,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQOXCJAGFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













